molecular formula C28H29N5O3S B6522638 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 896698-98-9

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6522638
CAS No.: 896698-98-9
M. Wt: 515.6 g/mol
InChI Key: CQCXRRYNOPLBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C28H29N5O3S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 515.19911098 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3S/c1-35-22-16-20(17-23(18-22)36-2)29-27-24-10-6-7-11-25(24)30-28(31-27)37-19-26(34)33-14-12-32(13-15-33)21-8-4-3-5-9-21/h3-11,16-18H,12-15,19H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCXRRYNOPLBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one , also known as K297-0884, is a novel quinazoline derivative that has garnered interest for its potential biological activities, particularly in oncology and antimicrobial applications.

  • Molecular Formula : C23H28N4O3S
  • IUPAC Name : 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
  • SMILES : CC(C)CCNC(CSc1nc2ccccc2c(Nc2cc(OC)cc(OC)c2)n1)=O

Quinazoline derivatives like K297-0884 are known to interact with various biological targets, primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the 3,5-dimethoxyphenyl group enhances the compound's affinity for these targets, potentially leading to significant anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to K297-0884 have demonstrated significant inhibition of cancer cell lines through mechanisms such as:

  • Kinase Inhibition : Quinazolines are known to inhibit tyrosine kinases which play a crucial role in signaling pathways that regulate cell growth and differentiation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, thereby slowing tumor growth.
  • Inhibition of Tubulin Polymerization : Some quinazolines disrupt microtubule formation, which is essential for cell division.

In a comparative study, quinazoline derivatives were tested against multiple cancer cell lines including:

Cell LineIC50 (µM)
CCRF-CEM (Leukemia)31.50
SF-539 (CNS Cancer)47.41
MDA-MB-231 (Breast Cancer)36.20

Antimicrobial Activity

K297-0884 and similar compounds have also been evaluated for their antibacterial properties. Preliminary assays indicate activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent effects against strains such as Bacillus subtilis and Escherichia coli.

Case Studies

  • Anticancer Efficacy : In a study involving the evaluation of various quinazoline derivatives, K297-0884 was found to exhibit moderate to high antiproliferative activity against several cancer cell lines, particularly those associated with leukemia and breast cancer.
    • Study Reference : Antypenko et al. (2016) reported that phenacyl derivatives showed promising results in inhibiting cancer cell line proliferation with an IC50 range between 30 µM to 50 µM across different tests .
  • Antimicrobial Screening : Another study focused on the synthesis and biological evaluation of 2-substituted quinazolines revealed that certain derivatives had significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.